4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is characterized by the presence of a benzamide group attached to a fluorinated benzothiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is carried out under controlled conditions using appropriate reagents and solvents. The intermediate compounds are then treated with specific halogenated reagents to introduce the fluorine atoms. The final product is purified and characterized using techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .
Chemical Reactions Analysis
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation and pain. It also interacts with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects . In cancer cells, it targets specific signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell death .
Comparison with Similar Compounds
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have similar anti-inflammatory and antimicrobial properties but differ in their specific molecular targets and potency.
4-fluorobenzo[d]thiazole-2-thiol: This compound has a thiol group instead of a benzamide group, leading to different chemical reactivity and biological activities.
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: This derivative has a methyl group on the thiazole ring, which affects its chemical properties and biological activities.
The uniqueness of this compound lies in its dual fluorination and benzamide structure, which imparts specific chemical and biological properties that are valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOAWCLUZVGLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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